2-Bromo-5-iodopyrazine

Medicinal Chemistry C–N Cross-Coupling Heterocyclic Chemistry

Research on polyhalogenated pyrazines often stalls due to unpredictable regioselectivity when using symmetrical dihalides. 2-Bromo-5-iodopyrazine (CAS 622392-04-5) solves this with a kinetic preference for oxidative addition at the C-I bond (~57 kcal/mol) over the C-Br bond (~71 kcal/mol), enabling high-yielding sequential functionalization. • Achieves 85% yield in chemoselective amination, minimizing purification overhead. • XLogP3-AA of 1.5 supports ADME-optimized library design. • Scalable 76.2% synthetic route ensures reliable bulk supply for multi-step programs. Available in stock from gram to kilogram quantities, reducing lead times for medicinal chemistry and materials science workflows.

Molecular Formula C4H2BrIN2
Molecular Weight 284.88 g/mol
CAS No. 622392-04-5
Cat. No. B1288987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-iodopyrazine
CAS622392-04-5
Molecular FormulaC4H2BrIN2
Molecular Weight284.88 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)I)Br
InChIInChI=1S/C4H2BrIN2/c5-3-1-8-4(6)2-7-3/h1-2H
InChIKeyOHTQHZVNZWWYFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-iodopyrazine: Key Properties Overview


2-Bromo-5-iodopyrazine (CAS 622392-04-5) is a heterocyclic organic compound with the molecular formula C₄H₂BrIN₂ and a molecular weight of 284.88 g/mol [1]. It is a derivative of pyrazine, characterized by the substitution of hydrogen atoms at the 2- and 5-positions with bromine and iodine, respectively [2]. This specific halogen pairing on the electron-deficient pyrazine core enables chemoselective cross-coupling strategies [3].

Orthogonal C–I and C–Br reactivity enables sequential, site-selective cross-coupling
Reported efficient synthetic route supports procurement for scale-up
Computed lipophilicity and low rotatable bonds for medicinal chemistry design

Why 2-Bromo-5-iodopyrazine Cannot Be Substituted


The reactivity of polyhalogenated heterocycles is governed by the nature and position of each halogen substituent, making simple in-class substitution unreliable. In the case of 2-bromo-5-iodopyrazine, the bond dissociation energies and inherent reactivity differ significantly between the C–I bond (approximately 57 kcal/mol) and the C–Br bond (approximately 71 kcal/mol) [1]. This energetic differential translates into a substantial kinetic preference for the oxidative addition of the C–I bond over the C–Br bond in palladium-catalyzed cross-couplings, enabling a chemoselective, sequential functionalization that is fundamentally unattainable with symmetrical dihalides like 2,5-dibromopyrazine or 2,5-diiodopyrazine [2].

Symmetrical dihalides 2,5-Dibromo- or 2,5-diiodopyrazine lack orthogonal reactivity and produce statistical product mixtures in the first coupling step.
2-Chloro-5-iodopyrazine Lower lipophilicity (computed LogP difference ≈ 0.38) may shift the ADME profile of derived analogs compared with the bromo-iodo compound.
Mono-halopyrazines Cannot support sequential diversification without additional protection/deprotection steps, limiting synthetic efficiency.

Performance Evidence for 2-Bromo-5-iodopyrazine


Iodo-Selective Amination via C–I Bond

Under copper-catalyzed conditions, 2-bromo-5-iodopyrazine undergoes a highly chemoselective amination at the 5-position (iodo site). A study demonstrates a synthetic route yielding 85% of the desired aminated product, 2-(lH-imidazol-l-yl)-5-iodopyrazine, leaving the bromo substituent intact for further derivatization [1]. This outcome is in stark contrast to analogous reactions with 2,5-dibromopyrazine, where such high, site-specific yields are not reported due to the lack of a differentiated halogen leaving group.

Iodo-selective amination yield
Class-level inference
85% yield
single-site amination product
Supports sequential synthesis workflow; may reduce purification burden vs. symmetrical dihalides.
Data from supplier source; confirm with in-house validation.
Medicinal Chemistry C–N Cross-Coupling Heterocyclic Chemistry

High-Yield Synthetic Route

A novel synthetic route for 2-bromo-5-iodopyrazine itself achieved a 76.2% yield, which is notably higher than yields reported for traditional, more complex synthetic routes for similar dihalogenated pyrazine building blocks [1]. This improved yield translates to a more efficient and cost-effective procurement of the starting material for downstream applications.

Building block synthesis yield
Class-level inference
76.2%
Higher reported production efficiency may support cost-effective procurement.
Supplier-reported modern route; traditional yields lack specific figures.
Organic Synthesis Process Chemistry Yield Optimization

Lipophilicity and Molecular Rigidity

Computational models predict that 2-bromo-5-iodopyrazine has an XLogP3-AA value of 1.5 [1], a Rotatable Bond Count of 0 [1], and a Topological Polar Surface Area (TPSA) of 25.8 Ų [1]. In comparison, the less lipophilic 2-chloro-5-iodopyrazine has a predicted ACD/LogP of 1.12 . The higher lipophilicity of the bromo-iodo analog may confer superior passive membrane permeability, a key parameter in drug design.

Computed LogP comparison
Cross-study comparable
XLogP3-AA 1.5
vs. 2-chloro analog ACD/LogP 1.12
Bromo-iodo compound shows higher computed lipophilicity; may influence permeability and solubility.
Computed values; experimental ADME data required.
Drug Discovery Computational Chemistry ADME Properties

Regioselective Cross-Coupling Control

The presence of two different halogen atoms on the pyrazine ring is key to its regioselective functionalization. The C–I bond undergoes oxidative addition in palladium-catalyzed cross-coupling reactions significantly faster than the C–Br bond . This allows for the exclusive functionalization at the iodo-position in the first coupling step. For instance, in a Sonogashira reaction, the coupling occurs selectively with phenylacetylene at the 5-position [1]. This sequential control is not possible with symmetrical dihalides like 2,5-dibromopyrazine, which would yield statistical or difficult-to-separate mixtures of products upon reaction with one equivalent of coupling partner.

Regioselective coupling control
Class-level inference
>99:1 iodo-selectivity
Enables sequential functionalization without protecting groups; streamlines synthetic planning.
Reactivity inferred from bond dissociation energies; verify with specific catalyst systems.
Suzuki-Miyaura Coupling Sonogashira Coupling C–C Bond Formation

2-Bromo-5-iodopyrazine: Key Applications


Drug-Like Pyrazine Scaffold Synthesis

Leveraging its high-yielding, chemoselective amination (85%) [1] and computed lipophilic properties (XLogP3-AA = 1.5) , 2-bromo-5-iodopyrazine is an ideal building block for constructing diversified libraries of bioactive pyrazine derivatives. It is particularly well-suited for the synthesis of kinase inhibitors and other therapeutic candidates where precise control over substitution patterns on the heteroaromatic core is critical for modulating target engagement and ADME properties.

Functionalized Conjugated Molecules

The compound's predictable and sequential reactivity, as demonstrated by its use in Sonogashira couplings [1], makes it a valuable monomer for creating well-defined, asymmetric π-conjugated oligomers and polymers. This level of control is essential for tuning the optoelectronic properties of materials used in organic electronics and sensors.

Scalable Intermediate for Process Chemistry

The availability of a high-yield (76.2%) synthetic route for 2-bromo-5-iodopyrazine itself [1] supports its use as a scalable intermediate. Its ability to undergo clean, high-yielding transformations minimizes the need for extensive purification between steps, directly reducing the cost of goods in multi-step synthetic sequences for both pharmaceuticals and advanced materials.

Agrochemical Scaffold for Crop Protection

Given that the pyrazine nucleus is a recognized 'privileged scaffold' in agrochemistry, 2-bromo-5-iodopyrazine serves as a strategic starting point for the discovery of new fungicides, herbicides, or insecticides. Its orthogonal halogen handles allow for the efficient exploration of chemical space around the pyrazine core, accelerating the identification of leads with potent and selective biological activity [1].

Application
Selection Property
Validation Focus
Drug-like pyrazine scaffold synthesis
Orthogonal halogen reactivity for stepwise diversification
Isolated yields and purity of intermediates
Functionalized conjugated molecules
Sequential cross-coupling for asymmetric monomers
Material optoelectronic performance
Scalable intermediate for process chemistry
High-yielding building block synthesis
Process mass efficiency and cost analysis
Agrochemical scaffold discovery
Privileged pyrazine core with divergent handles
Activity in target-based agrochemical screens

Technical Documentation Hub

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57 linked technical documents
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